

Technical Guide: Structure-Activity Relationship (SAR) of Val-Tyr-Pro (VYP)

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Compound of Interest

Compound Name: *L-Proline, L-valyl-L-tyrosyl-*

CAS No.: 68076-97-1

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Executive Summary

Val-Tyr-Pro (VYP) is a bioactive tripeptide identified as an Angiotensin I-Converting Enzyme (ACE) inhibitor.[1] Originally characterized as a fragment of

-casein (f59-61), it has also been isolated from *Agaricus bisporus* (mushroom) hydrolysates and synthetic libraries. While less potent than the canonical lactotriptides (VPP and IPP), VYP offers a distinct SAR profile due to the inclusion of a central aromatic Tyrosine residue, which introduces unique

-stacking capabilities within the ACE active site.

- Sequence: Valine-Tyrosine-Proline[2]
- Molecular Weight: 377.44 g/mol
- Primary Target: Angiotensin I-Converting Enzyme (EC 3.4.15.1)[3]
- IC

Reference: ~379 μ M (Synthetic/Casein-derived)[4]

Molecular Architecture & SAR Analysis

The potency of VYP is governed by the tripartite interaction of its residues with the S1, S1', and S2' subsites of the ACE active cleft.

Residue-Specific Contributions

Position	Residue	Physicochemical Property	SAR Function
N-Terminus (P2)	Valine (Val)	Hydrophobic, Branched Aliphatic	<p>S1 Subsite Affinity: The isopropyl side chain engages in hydrophobic interactions with ACE residues (e.g., Val518), stabilizing the enzyme-inhibitor complex. High hydrophobicity at the N-terminus is a known predictor of ACE inhibitory potency.</p>
Middle (P1)	Tyrosine (Tyr)	Aromatic, Polar Hydroxyl	<p>Auxiliary Binding: The phenolic ring allows for - stacking or cation-interactions. The hydroxyl group (-OH) can form hydrogen bonds with the backbone of the enzyme active site, potentially influencing the zinc coordination sphere.</p>
C-Terminus (P1')	Proline (Pro)	Cyclic, Rigid, Hydrophobic	<p>S2' Anchor (Critical): The pyrrolidine ring fits tightly into the hydrophobic S2' pocket (Trp613,</p>

Tyr520). The C-terminal carboxylate coordinates with the active site Zinc ion () or interacts with Arg522, locking the peptide in place.

The "Proline Anchor" Hypothesis

The C-terminal Proline is the most significant determinant of VYP's stability and activity. ACE prefers substrates/inhibitors with hydrophobic amino acids at the C-terminus. Proline confers resistance to digestive proteases (proline-specific peptidases are rare in the stomach), enhancing the peptide's potential bioavailability compared to non-Proline peptides.

Mechanistic Enzymology

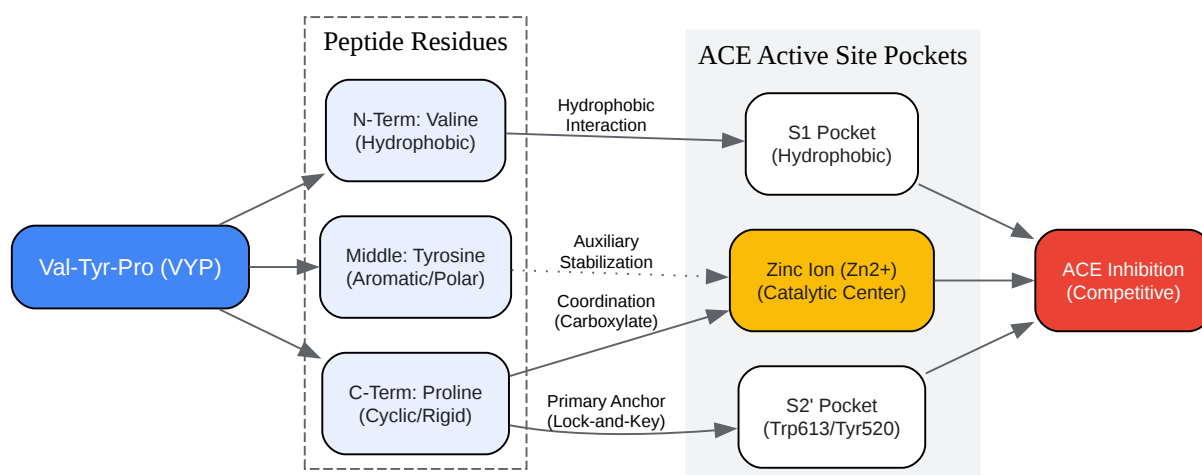
VYP functions primarily as a competitive inhibitor, preventing Angiotensin I from entering the catalytic channel.

Binding Mechanism

- **Zinc Coordination:** The carboxyl group of the C-terminal Proline interacts with the catalytic ion (held by His383, His387, Glu411 in ACE). This disrupts the polarization of the water molecule required for peptide bond hydrolysis.
- **Subsite Occupancy:**
 - Val occupies the S1 pocket.
 - Tyr spans the active cleft, likely interacting near the S1' region.
 - Pro deeply inserts into the S2' hydrophobic pocket.

Visualization: SAR Interaction Logic

The following diagram illustrates the logical flow of VYP's interaction with the ACE active site.



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Caption: Schematic representation of Val-Tyr-Pro residues interacting with specific ACE active site domains.

Experimental Validation Framework

To validate the SAR and efficacy of VYP, the following standardized protocols are recommended. These ensure reproducibility and data integrity.

In Silico Molecular Docking Protocol

Before wet-lab synthesis, binding affinity is predicted computationally.

- Ligand Preparation: Construct VYP structure; minimize energy using MM2 force field.
- Receptor Preparation: Retrieve Human ACE crystal structure (PDB ID: 1O86 or 1O8A). Remove water molecules; retain cofactor
- Grid Generation: Center grid box on the active site coordinates (x: 40.2, y: 39.1, z: 45.3).

- Docking: Use AutoDock Vina or Gold.
 - Metric: Look for binding energy < -8.0 kcal/mol.
 - Validation: Check for H-bonds < 3.5Å between Pro-COOH and

In Vitro ACE Inhibition Assay (HPLC Method)

This method avoids the interference common in spectrophotometric assays.

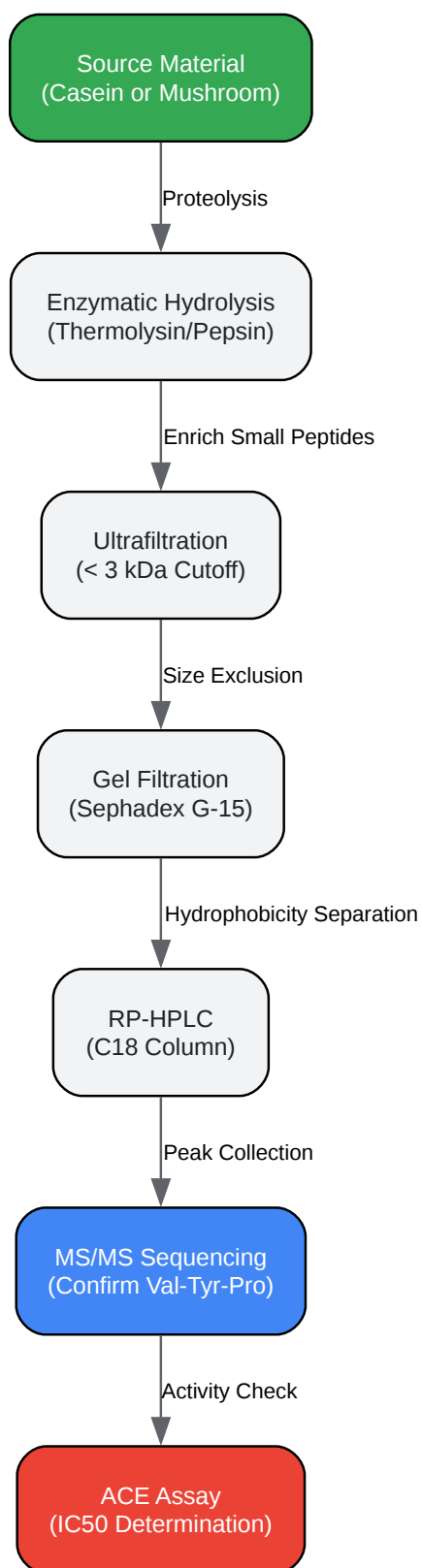
Reagents:

- Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer.
- Enzyme: ACE (from rabbit lung), 0.1 U/mL.
- Inhibitor: VYP (synthesized or purified), varying concentrations (10 μM - 1000 μM).

Workflow:

- Incubation: Mix 50 μL HHL + 10 μL VYP solution. Pre-incubate at 37°C for 5 min.
- Initiation: Add 10 μL ACE enzyme solution. Incubate at 37°C for 30 min.
- Termination: Stop reaction with 100 μL 1M HCl.
- Separation: Inject 20 μL into RP-HPLC (C18 column).
 - Mobile Phase: 50% Methanol / 50% Water (0.1% TFA).
 - Detection: UV at 228 nm.
- Calculation: Monitor the peak area of Hippuric Acid (HA).

Purification Workflow Visualization



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Caption: Step-by-step purification workflow to isolate VYP from complex protein hydrolysates.

Stability & Bioavailability

A critical advantage of VYP over longer peptides is its resistance to digestive degradation.

- **Gastrointestinal Stability:** The C-terminal Proline confers resistance to carboxypeptidases. However, the Val-Tyr bond may be susceptible to pepsin or chymotrypsin.
- **Bioavailability:** As a tripeptide, VYP can potentially be absorbed intact via the PepT1 transporter in the intestinal epithelium, although its bioavailability is generally lower than the highly stable VPP.

References

- Structure-Activity Relationship of ACE Inhibitory Peptides. *Journal of Dairy Science*. (2000). Analysis of casein-derived peptides including VYP. [\[4\]](#)[\[5\]](#)[\[6\]](#)
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Sources

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